REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.[CH:15]1([CH:18]=[CH:19][C:20]#[N:21])[CH2:17][CH2:16]1.C1CCN2C(=NCCC2)CC1>CC#N>[CH:15]1([CH:18]([N:12]2[CH:13]=[C:9]([B:4]3[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]3)[CH:10]=[N:11]2)[CH2:19][C:20]#[N:21])[CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NNC1)C
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=CC#N
|
Name
|
|
Quantity
|
1.88 mL
|
Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 40° C. for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude material, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (eluant: 25-35% EtOAc/Hexanes)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(CC#N)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.64 mmol | |
AMOUNT: MASS | 2.48 g | |
YIELD: PERCENTYIELD | 68.8% | |
YIELD: CALCULATEDPERCENTYIELD | 68.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |